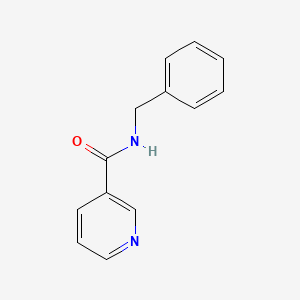

N-Benzylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAOUYONZMRJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062476 | |

| Record name | 3-Pyridinecarboxamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-55-1, 1322-50-5 | |

| Record name | N-Benzylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl nicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylnicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxamide, N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLNICOTINAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL NICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF1W0213QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the structure and chemical properties of N-Benzylnicotinamide?

An In-depth Technical Guide to N-Benzylnicotinamide: Structure, Properties, and Application as a NAD+ Mimic

This guide provides a comprehensive technical overview of this compound, a key biomimetic compound used extensively in biochemical and pharmacological research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, chemical properties, and its pivotal role as a stable and functional model for the nicotinamide adenine dinucleotide (NAD+) cofactor.

Introduction and Core Identity

This compound is a derivative of nicotinamide, which is a form of vitamin B3. In the context of advanced biochemical research, its structure is of paramount importance. It consists of a nicotinamide moiety, which is the reactive component of the natural cofactor NAD+, linked to a stabilizing benzyl group via an amide bond. This modification provides greater stability and specific physicochemical properties compared to the natural riboside, making it an ideal tool for studying the mechanisms of NAD+-dependent enzymes. Its primary utility lies in its function as a precursor to the NADH mimic, N-benzyl-1,4-dihydronicotinamide, allowing for the investigation of hydride transfer reactions central to metabolism and cellular signaling.[1][2]

| Identifier | Value | Source |

| IUPAC Name | N-benzylpyridine-3-carboxamide | [3] |

| CAS Number | 2503-55-1 | [3] |

| Molecular Formula | C₁₃H₁₂N₂O | [3] |

| Molecular Weight | 212.25 g/mol | [3] |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2 | [3] |

| InChI Key | JIAOUYONZMRJJD-UHFFFAOYSA-N | [3] |

Molecular Structure and Stereochemistry

The functionality of this compound as a NAD+ mimic is deeply rooted in its three-dimensional structure. The molecule is achiral and possesses a well-defined conformation that has been elucidated through X-ray crystallography of its bromide salt, often referred to as BNA (3-Aminocarbonyl-1-benzylpyridinium bromide).[2]

Caption: 2D structure of this compound cation.

Crystallographic Insights

The crystal structure of this compound bromide (BNA) provides critical insights into its pre-reaction state as a NAD+ model.[2] The analysis reveals a non-planar conformation that is crucial for its chemical behavior.

Key Structural Parameters from Crystal Structure Analysis:

| Parameter | Value | Significance |

| Pyridine-Amide Dihedral Angle | 8.4(4)° | The slight rotation of the amide group out of the pyridine ring plane influences the electronic communication between the two moieties.[1][2] |

| Pyridine-Benzyl Dihedral Angle | 70.48(17)° | This significant twist between the two rings minimizes steric hindrance and defines the overall molecular shape, which is important for binding to enzyme active sites or interacting with substrates.[1][2] |

These structural features, particularly the relative orientation of the rings, are fundamental to understanding how this compound and its reduced form interact with other molecules in redox reactions. The conformation of the reduced form, N-benzyl-1,4-dihydronicotinamide (rBNA), is nearly planar, a feature believed to lower the transition state energy for hydride transfer.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is essential for designing experiments, including solubility tests, reaction kinetics, and formulation development. While extensive experimental data is not widely published, a combination of computed properties and spectroscopic data provides a solid foundation for its characterization.

Physicochemical Properties of this compound:

| Property | Value / Description | Source / Comment |

| Melting Point | Not experimentally reported in cited literature. | Commercial sources provide this as a solid, but a verified melting point is not available. |

| Solubility | Not experimentally reported in cited literature. | Expected to have moderate solubility in polar organic solvents like ethanol and DMSO. |

| pKa | Not experimentally reported in cited literature. | For context, the conjugate acid of the parent nicotinamide has a pKa of 3.35.[4] |

| XLogP3 | 1.5 | This computed value suggests moderate lipophilicity.[3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Spectroscopic Characterization

Confirmation of the identity and purity of this compound is typically achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both the pyridine and benzyl rings, a singlet for the methylene (-CH₂-) bridge, and a broad signal for the amide N-H proton.[3][5]

-

¹³C NMR: The carbon spectrum provides signals for all 13 unique carbon atoms, including the carbonyl carbon of the amide group and the distinct aromatic carbons of the two ring systems.[3][5]

-

FTIR: The infrared spectrum is characterized by a strong absorption band for the C=O stretch of the amide group (typically around 1650 cm⁻¹) and N-H stretching vibrations (around 3300 cm⁻¹).[3]

Synthesis and Purification Protocol

This compound is not commonly available from all major suppliers, often requiring custom synthesis. A standard and reliable method for its preparation involves a two-step process based on the formation of an amide bond between nicotinic acid and benzylamine.

Caption: Standard synthesis workflow for this compound.

Step-by-Step Laboratory Protocol

This protocol is based on well-established methods for amide synthesis.[6][7]

-

Activation of Nicotinic Acid:

-

To a solution of nicotinic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Causality: The carboxylic acid is converted into a highly reactive acyl chloride intermediate (nicotinoyl chloride). This is necessary because direct amide formation from a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

-

Stir the reaction at room temperature for 1-2 hours until gas evolution (HCl, CO, CO₂) ceases.

-

Remove the solvent and excess reagent under reduced pressure to isolate the crude nicotinoyl chloride.

-

-

Amide Bond Formation:

-

Dissolve the crude nicotinoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM.

-

Causality: The base is crucial to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. Failure to scavenge this acid would protonate the benzylamine, rendering it non-nucleophilic and stopping the reaction.

-

Add the acyl chloride solution dropwise to the benzylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Chemical Reactivity: The NAD+/NADH Redox Model

The primary chemical property of interest for this compound is its role in redox chemistry as a stable mimic of the NAD+/NADH couple.[8] The pyridinium ring in this compound (the BNA cation) is the oxidized form (NAD+ model). It can accept a hydride ion (H⁻, a proton and two electrons) to become the reduced form, 1-benzyl-1,4-dihydronicotinamide (rBNA or BNAH), which is the NADH model.[1][9]

Caption: Redox cycle of the this compound system as a NAD+/NADH mimic.

This reversible hydride transfer is the cornerstone of its utility. The reaction almost exclusively occurs at the C4 position of the pyridine ring, a regioselectivity that mirrors biological systems.[9] Studies have shown that the transfer of the hydrogen atom with its electron pair is the rate-controlling step in these model oxidation-reduction processes.[1] A practical example of this chemistry is the oxidation of benzyl alcohol to benzaldehyde using this compound salts.[1]

Research Applications and Biological Relevance

While there is limited literature on the direct pharmacological activity of this compound as a therapeutic agent, its value to the scientific community is immense.

-

Mechanistic Enzymology: It is a cornerstone tool for studying the kinetics and mechanisms of NAD(P)H-dependent oxidoreductase enzymes. By replacing the natural cofactor with this stable mimic, researchers can dissect individual steps of the catalytic cycle without the complexity of the full NAD+ molecule.[1][9]

-

Biomimetic Catalysis: this compound and its reduced form are used to develop synthetic catalytic systems for asymmetric reductions and other redox transformations, which are of high interest in the pharmaceutical and fine chemical industries.[1]

-

Modeling Biological Processes: As NAD+ is a critical substrate for enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs), which are involved in aging, DNA repair, and cell signaling, stable mimics like this compound are valuable for developing assays and understanding the binding requirements of these enzyme families.[10]

Conclusion

This compound is more than just a chemical compound; it is a precision tool that enables researchers to probe the fundamental mechanisms of biological redox chemistry. Its well-defined structure, predictable reactivity, and stability make it an indispensable mimic for the ubiquitous NAD+ cofactor. From elucidating enzyme mechanisms to designing novel catalytic systems, the applications of this compound continue to provide profound insights for drug development and biotechnology professionals.

References

-

Moore, J. M., Hall, J. M., Dilling, W. L., Jensen, A. W., Squattrito, P. J., Giolando, P., & Kirschbaum, K. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 7), 531–535. [Link]

-

PubChem. (n.d.). Nicotinic acid benzylamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Moore, J. M., et al. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. PubMed. [Link]

-

PubChem. (n.d.). Benzyldihydronicotinamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Nicotinamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). CN103435541A - Synthesis method of 1-benzylpyridinium-3-carboxylate.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for NMR spectra of N-benzyl nicotinamide (BnNA). Retrieved January 25, 2026, from [Link]

-

Fish, R. H., et al. (2001). Bioorganometallic Chemistry. 13. Regioselective Reduction of NAD+ Models... ACS Publications. [Link]

-

Xie, N., et al. (2020). Nicotinamide adenine dinucleotide (NAD+): essential redox metabolite, co-substrate and an anti-cancer and anti-ageing therapeutic target. PubMed. [Link]

-

Perlovich, G. L., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. MDPI. [Link]

-

ACS Catalysis. (2021). Is Simpler Better? Synthetic Nicotinamide Cofactor Analogues for Redox Chemistry. ACS Publications. [Link]

-

ResearchGate. (2022). (PDF) Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide. [Link]

-

Organic Syntheses. (n.d.). 3-benzoylpyridine. Retrieved January 25, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Benzyl-1,4-dihydronicotinamide. Retrieved January 25, 2026, from [Link]

-

LibreTexts Chemistry. (2021). 7.8: The Chemistry of NAD+ and FAD. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates. Retrieved January 25, 2026, from [Link]

-

Yang, T., et al. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC. [Link]

-

ResearchGate. (n.d.). NAD⁺ redox balance, consumption and synthesis. Retrieved January 25, 2026, from [Link]

-

MDPI. (2020). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. Nicotinamide adenine dinucleotide (NAD+): essential redox metabolite, co-substrate and an anti-cancer and anti-ageing therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

N-Benzylnicotinamide: A Technical Guide to its Biological and Pharmacological Landscape

Abstract

This technical guide provides a comprehensive overview of N-Benzylnicotinamide (BNA), a synthetic derivative of nicotinamide (a form of vitamin B3). While extensively utilized as a stable and valuable model compound for the enzymatic cofactors Nicotinamide Adenine Dinucleotide (NAD+) and its reduced form (NADH), the intrinsic biological activities and pharmacological effects of this compound itself are less explored. This document will delve into the established role of BNA in biochemical research, its chemical properties, and the broader pharmacological context of nicotinamide and its derivatives. We will explore the potential, yet largely uninvestigated, therapeutic applications of BNA by drawing parallels with related compounds and discussing the methodologies that could be employed for its further pharmacological characterization. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental roles of NAD+ in cellular processes and the potential for developing novel therapeutics based on the nicotinamide scaffold.

Introduction: The Significance of this compound as a NAD+ Mimic

This compound (BNA) is a pyridinium compound that has garnered significant attention in the scientific community, not primarily for its direct therapeutic effects, but as a crucial tool for understanding fundamental biological processes.[1][2] It serves as a stable and reliable model compound for Nicotinamide Adenine Dinucleotide (NAD+), a pivotal coenzyme in cellular metabolism and redox reactions.[1][2] The study of BNA and its reduced form, N-benzyl-1,4-dihydronicotinamide (rBNA), allows researchers to investigate the mechanisms of NAD+-dependent enzymes and the intricacies of hydride transfer reactions in a controlled, non-enzymatic setting.[1]

The rationale for using BNA as a NAD+ mimic lies in its structural similarity to the nicotinamide headgroup of NAD+. This allows it to participate in similar chemical reactions, providing a simplified system to study the complex redox chemistry that is central to cellular bioenergetics. A comprehensive understanding of these model reactions is foundational for the development of drugs that target NAD+-dependent pathways, which are implicated in a vast array of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C13H12N2O | [3] |

| Molecular Weight | 212.25 g/mol | [3] |

| CAS Number | 2503-55-1 | [3] |

| IUPAC Name | N-benzylpyridine-3-carboxamide | [3] |

| Appearance | Not explicitly stated in searches, but typically a solid. | |

| Storage | 2-8°C Refrigerator | Pharmaffiliates |

Established Role as a Model for NAD+/NADH Redox Chemistry

The primary and most well-documented application of this compound is in the study of redox reactions as a model for the NAD+/NADH coenzyme pair.[1][2]

Mechanism of Action in Model Systems

In chemical reactions, N-benzyl-1,4-dihydronicotinamide (the reduced form) can donate a hydride ion (H-), mimicking the function of NADH in biological systems.[1] Conversely, this compound can accept a hydride ion, acting as an oxidizing agent analogous to NAD+. These model systems have been instrumental in elucidating the mechanisms of enzymatic reactions involving hydride transfer.[1]

For instance, studies have shown that 1-benzyl-1,4-dihydronicotinamide can reduce thiobenzophenone to benzhydryl mercaptan through the direct transfer of a hydrogen atom with its electron pair.[1] This type of model reaction is crucial for understanding the fundamental chemistry of how NADH reduces substrates in enzymatic catalysis.[1]

Structural Insights

Crystallographic studies of BNA and its reduced form have provided detailed views of the reactive portions of these NAD(P)+ and NAD(P)H models.[2] In this compound, the amide group is rotated out of the plane of the pyridine ring.[2] In its reduced form, the dihydropyridine ring is nearly planar, a conformation that may lower the energy of the transition state in reactions.[2] These structural details are vital for computational modeling and for understanding the stereochemistry of NAD+-dependent enzyme reactions.

Potential Pharmacological Effects: An Extrapolation from Nicotinamide and its Derivatives

While direct pharmacological studies on this compound are scarce, the extensive research on its parent molecule, nicotinamide, and other derivatives provides a basis for postulating its potential biological activities.

The Broad Spectrum of Nicotinamide Activity

Nicotinamide is a key player in cellular energy metabolism, DNA repair, and the regulation of transcription.[4] Its biological effects are multifaceted and include:

-

Neuroprotection: Nicotinamide has shown promise in protecting against a variety of neuronal insults and is being investigated for its therapeutic potential in neurodegenerative diseases.

-

Anti-inflammatory Properties: Nicotinamide can inhibit the production of pro-inflammatory cytokines like TNF-alpha, potentially through the inhibition of the transcription factor NF-kappaB.[5]

-

Anticancer Activity: Accumulating evidence suggests a role for nicotinamide in cancer prevention and as an adjunct to cancer therapy.[6]

Anticancer Potential of Nicotinamide Derivatives

The modification of the nicotinamide scaffold has led to the development of compounds with significant anticancer properties. For example, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides displayed anticancer activity by inhibiting tubulin polymerization and inducing apoptosis. This demonstrates that the addition of a benzyl group, albeit in a different position and with a triazole linker, can confer potent biological activity to the nicotinamide core.

Potential as a Neuroprotective Agent

A commercial supplier notes that this compound is utilized in neurological disorder research as a neuroprotective agent due to its antioxidant properties. While this claim is not substantiated by peer-reviewed research found in the searches, it provides a plausible hypothesis for future investigation, given the known neuroprotective effects of nicotinamide.

Metabolism and Pharmacokinetics: Insights from Related Compounds

A study on the in vitro microsomal metabolism of N-benzylnornicotine derivatives in rats indicated that oxidative dealkylation is a major metabolic pathway, leading to the formation of nornicotine and the corresponding aldehyde.[7] It is plausible that this compound could undergo a similar metabolic fate, with cleavage of the benzyl group.

Future Directions and Experimental Protocols

The full pharmacological potential of this compound remains to be elucidated. The following experimental workflows are proposed to systematically evaluate its biological activities.

In Vitro Cytotoxicity and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of various cell lines.

Protocol:

-

Cell Culture: Culture human cell lines (e.g., cancer cell lines like MCF-7, A549, and a normal cell line like HEK293) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., from 1 µM to 100 µM) for 24, 48, and 72 hours.

-

Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue to quantify cell viability.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to determine the cytotoxic potential of the compound.

Enzyme Inhibition Assays

Objective: To investigate if this compound inhibits the activity of key enzymes, such as PARP or sirtuins, given the known inhibitory effects of nicotinamide.

Protocol:

-

Enzyme and Substrate Preparation: Obtain purified recombinant human PARP1 or SIRT1 and their respective substrates.

-

Inhibition Assay: In a 96-well plate format, incubate the enzyme with its substrate in the presence of varying concentrations of this compound.

-

Detection: Use a commercially available assay kit to measure the enzyme activity (e.g., by detecting the formation of ADP-ribose polymers for PARP or deacetylation for sirtuins).

-

Data Analysis: Determine the IC50 value of this compound for each enzyme.

In Vivo Animal Studies

Objective: To assess the in vivo efficacy and safety of this compound in a relevant animal model (e.g., a model of neurodegeneration or cancer).

Protocol:

-

Animal Model: Select an appropriate animal model (e.g., a mouse model of Parkinson's disease induced by MPTP, or a xenograft mouse model for cancer).

-

Dosing and Administration: Administer this compound to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.

-

Efficacy Assessment: Monitor relevant parameters such as tumor growth, behavioral changes, or specific biomarkers.

-

Toxicity Assessment: Monitor animal weight, general health, and perform histological analysis of major organs at the end of the study.

-

Data Analysis: Statistically analyze the differences between the treated and control groups.

Visualizations

Caption: Proposed experimental workflow for the pharmacological evaluation of this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid benzylamide | C13H12N2O | CID 98499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to N-Benzylnicotinamide: Properties, Synthesis, and Applications

Introduction

N-Benzylnicotinamide, a synthetic derivative of nicotinamide (a form of vitamin B3), serves as a cornerstone model compound in the study of biochemical redox reactions. Its structural and functional resemblance to the nicotinamide core of the vital coenzymes Nicotinamide Adenine Dinucleotide (NAD⁺) and its reduced form (NADH) makes it an invaluable tool for researchers in biochemistry, enzymology, and drug development. By replacing the complex adenosine diphosphate ribose moiety of NAD⁺ with a stable benzyl group, this compound provides a simplified, yet functionally relevant, system for investigating the mechanisms of hydride transfer that are central to the function of hundreds of oxidoreductase enzymes. This guide offers an in-depth exploration of its chemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its primary application as a biomimetic of the NAD⁺/NADH redox couple.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amide that is structurally characterized by a pyridine ring substituted with a carboxamide group, which is, in turn, N-substituted with a benzyl group.

| Identifier | Value | Source |

| CAS Number | 2503-55-1 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂N₂O | [1][2][3] |

| IUPAC Name | N-benzylpyridine-3-carboxamide | [1] |

| Synonyms | Nicotinic acid benzylamide, Benzyl nicotinamide | [1][2][3] |

The physicochemical properties of this compound are summarized below. These computed values provide a baseline for its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 212.25 g/mol | [1] |

| Monoisotopic Mass | 212.094963011 Da | [1] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 42 Ų | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [3] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the amidation of a nicotinic acid derivative with benzylamine. A common and reliable laboratory-scale method involves the conversion of nicotinic acid to its more reactive acid chloride intermediate, followed by coupling with benzylamine.

Experimental Protocol: Two-Step Synthesis

This protocol describes the synthesis via a nicotinoyl chloride intermediate. This is a standard and robust method for forming the amide bond.

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride

-

Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add nicotinic acid (5 mmol). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) and placed in a fume hood.

-

Solvent Addition: Add 50 mL of anhydrous Tetrahydrofuran (THF) to the flask.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (20 mmol) dropwise to the suspension over 20 minutes at room temperature.[4]

-

Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[4]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and THF under reduced pressure using a rotary evaporator. The resulting solid is nicotinoyl chloride hydrochloride, which can be used directly in the next step.

Step 2: Synthesis of this compound

-

Setup: Dissolve the crude nicotinoyl chloride hydrochloride from Step 1 in 30 mL of anhydrous dichloromethane (CH₂Cl₂) in a 100 mL flask. Cool the solution to 0°C in an ice bath.

-

Amine Solution: In a separate beaker, prepare a solution of benzylamine (5 mmol) and triethylamine (5.5 mmol, ~1.1 equivalents) in 10 mL of anhydrous CH₂Cl₂. Triethylamine acts as an HCl scavenger.

-

Reaction: Add the benzylamine solution dropwise to the cooled nicotinoyl chloride solution over 30 minutes with constant stirring.[4]

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3 hours.

-

Work-up: Upon completion, the reaction mixture will contain precipitated triethylamine hydrochloride. Filter the solid. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the protons on the pyridine ring, the benzyl ring, and the methylene bridge.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key absorbances include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl, and characteristic peaks for the aromatic rings.[1]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and identify the molecular ion peak corresponding to its mass.[1]

Core Application: A Model for NAD⁺/NADH Redox Chemistry

The primary utility of this compound (often abbreviated as BNA⁺ when in its pyridinium salt form) lies in its function as a simplified, stable, and synthetically accessible model for the NAD⁺ coenzyme.[5][6] In biological systems, NAD⁺ acts as an oxidizing agent, accepting a hydride ion (H⁻) from a substrate to become NADH. This redox couple is fundamental to cellular metabolism.

This compound mimics this behavior. It can be chemically or electrochemically reduced to form 1-benzyl-1,4-dihydronicotinamide (abbreviated as BNAH or rBNA), which is the analog of NADH.[6]

-

BNA⁺ (Oxidized Form): The pyridinium ring is aromatic and electron-deficient, making it an effective hydride acceptor, analogous to NAD⁺.

-

BNAH (Reduced Form): The 1,4-dihydropyridine ring is non-aromatic and serves as a potent hydride donor, analogous to NADH.[6]

This model system allows researchers to:

-

Study Reaction Mechanisms: Investigate the kinetics and mechanisms of hydride transfer in a controlled, non-enzymatic environment.

-

Develop Enzyme Inhibitors: Design molecules that interfere with NAD⁺/NADH binding sites on enzymes.

-

Biocatalysis: Use BNAH as a cost-effective substitute for the natural NADH cofactor to regenerate other valuable molecules in enzyme-catalyzed reactions.[5]

The structural relationship and redox cycle are crucial to its function. Crystal structure analysis reveals that in the oxidized BNA⁺ form, the pyridine and benzyl rings have a significant dihedral angle, while in the reduced BNAH form, the dihydropyridine ring is nearly planar, a conformation that may facilitate the hydride transfer process.[6]

Sources

- 1. Nicotinic acid benzylamide | C13H12N2O | CID 98499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyldihydronicotinamide | C13H14N2O | CID 95276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, handling, and MSDS information for N-Benzylnicotinamide.

An In-Depth Technical Guide to the Safe Handling of N-Benzylnicotinamide for Research Professionals

Introduction: Context and Responsibility

This compound (BNA) and its reduced form, N-benzyl-1,4-dihydronicotinamide (rBNA), serve as invaluable research tools, acting as stable and accessible models for the critical enzymatic cofactors NAD(P)⁺ and NAD(P)H.[1][2] Their use in studying redox chemistry and enzymatic reaction mechanisms is fundamental to advancements in drug development and biochemical pathway analysis.[1] Understanding the molecular structure, where the amide group's orientation relative to the pyridine ring influences reactivity, provides insight into biological processes.[1][2]

However, the utility of any chemical reagent in a professional research setting is predicated on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety, handling, and emergency procedures for this compound. It is structured not as a simple recitation of data, but as a practical, field-tested framework for minimizing risk and ensuring a self-validating system of laboratory safety.

Hazard Identification and GHS Classification

The foundation of safe chemical handling is a clear, unambiguous understanding of the material's intrinsic hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This compound is classified as a hazardous chemical.[3][4]

The primary hazards are consistently identified across multiple safety data sheets (SDS). The causality is direct: the chemical properties of this compound are such that interaction with epithelial tissues can cause a localized inflammatory response.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |

Source: Synthesized from multiple SDS reports.[3][5]

Expert Insight: A "Category 2" irritant designation implies that upon contact, the substance is likely to cause reversible damage to the skin and eyes. For researchers, this means that even brief, incidental contact can lead to redness, inflammation, and discomfort, potentially requiring medical attention and causing loss of productivity. The "Harmful if swallowed" classification underscores the importance of strict hygiene measures to prevent inadvertent ingestion.[5]

Physicochemical Properties: Understanding the Compound's Behavior

A compound's physical and chemical properties dictate its behavior under various laboratory conditions and are critical for designing safe handling and storage procedures. This compound's low melting point is a key consideration; it may be supplied as a solidified mass or a liquid, depending on the ambient temperature of the storage and handling environment.[3]

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O | [5] |

| Molecular Weight | 212.25 - 213.23 g/mol | [5] |

| Appearance | Light yellow solidified mass, fragments, or liquid | [3] |

| Melting Point | 24 °C (75 °F) | |

| Boiling Point | 177 °C (351 °F) at 10 hPa | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| Density | 1.165 g/cm³ | [3] |

| Partition Coefficient (log Pow) | 2.4 | |

| Water Solubility | No data available | [3] |

Causality Behind Handling Choices: The low melting point necessitates careful handling. If working with the solid form, be aware that it can melt on contact with warm surfaces or during prolonged handling, changing its physical state and increasing the risk of skin contact. Its high boiling point and flash point indicate it is not highly flammable under standard lab conditions, but it is combustible and can form explosive mixtures with air upon intense heating.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of PPE is not a passive step but an active, self-validating system to prevent exposure. The choice of each component is directly linked to the hazards identified in Section 1.

-

Eye and Face Protection: Given that this compound causes serious eye irritation (H319), standard safety glasses are insufficient.[6]

-

Protocol: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous solution preparation.[7]

-

-

Skin Protection:

-

Lab Coat: A standard, full-sleeved lab coat is mandatory to protect against incidental contact.

-

Gloves: As a known skin irritant (H315), appropriate gloves are the most critical barrier.[3][6]

-

Protocol: Wear chemically resistant, disposable gloves such as nitrile. Before use, inspect gloves for any signs of tears or punctures. After handling, remove gloves using a proper doffing technique (e.g., glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Dispose of used gloves in the designated hazardous waste container immediately.[8]

-

-

-

Respiratory Protection: Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required.[3] However, if generating dust or aerosols, a NIOSH-approved respirator may be necessary.[4]

Diagram: PPE Selection Logic This diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

Caption: A decision tree for immediate actions during a chemical emergency.

Firefighting Measures

While not highly flammable, this compound is combustible.

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide (CO₂), or dry chemical powder. * Special Hazards: Upon combustion, it may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [4]Vapors are heavier than air and may travel along the ground. * Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA). Stay in the danger area only with this equipment. Prevent fire-extinguishing water from contaminating surface water or groundwater systems.

Stability, Reactivity, and Disposal

-

Reactivity: The compound is generally stable under recommended storage conditions. However, upon intense heating, it can form explosive mixtures with air. * Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [3][4]* Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides. [4]

Disposal Considerations

Disposal of this compound and its containers must be treated with the same level of care as its handling.

-

Protocol: All waste material must be disposed of in accordance with federal, state, and local environmental regulations. [9]Do not mix with other waste. Leave the chemical in its original container or a clearly labeled hazardous waste container. Uncleaned empty containers should be handled as if they were full and disposed of as hazardous waste. Consult with your institution's EHS department to ensure complete and accurate classification and disposal procedures. [3][4]

Conclusion

This compound is a valuable compound for biochemical and pharmaceutical research. Its potential hazards—primarily skin and serious eye irritation—are well-defined and manageable through the consistent application of robust safety protocols. By understanding the causality behind these protocols, from PPE selection to emergency response, researchers can create a self-validating system of safety that protects themselves, their colleagues, and their work. This technical guide serves as a framework for that system, empowering scientists to handle this important reagent with the expertise and confidence that scientific integrity demands.

References

-

Title: Nicotinic acid benzylamide | C13H12N2O Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: this compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH Source: ResearchGate / Acta Crystallographica Section C URL: [Link]

-

Title: Safety Data Sheet: N-Benzylniacin Source: Chemos GmbH & Co.KG URL: [Link]

-

Title: this compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH Source: PubMed - National Library of Medicine URL: [Link]

-

Title: Benzyldihydronicotinamide | C13H14N2O Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: First Aid Procedures for Chemical Hazards Source: NIOSH - Centers for Disease Control and Prevention (CDC) URL: [Link]

-

Title: Personal Protective Equipment (PPE) Source: CHEMM - Chemical Hazards Emergency Medical Management URL: [Link]

-

Title: Personal Protective Equipment Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Nicotinic acid benzylamide | C13H12N2O | CID 98499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. epa.gov [epa.gov]

- 8. chemos.de [chemos.de]

- 9. tcichemicals.com [tcichemicals.com]

A Comprehensive Spectroscopic Analysis of N-Benzylnicotinamide: A Technical Guide for Researchers

Introduction

N-Benzylnicotinamide, a derivative of nicotinamide (Vitamin B3), is a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to the nicotinamide adenine dinucleotide (NAD+) coenzymes makes it a valuable model compound for studying enzymatic reactions and a potential therapeutic agent itself. A thorough understanding of its chemical structure and purity is paramount for any research or development application. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just the data, but also the rationale behind the spectral interpretations.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure of this compound is crucial for interpreting its spectroscopic data. The molecule consists of a nicotinamide moiety connected to a benzyl group via an amide linkage. This structure presents several key features that give rise to characteristic spectroscopic signals:

-

Pyridine Ring: An aromatic heterocycle with distinct electronic properties.

-

Benzene Ring: A standard aromatic system.

-

Amide Group: A key functional group with characteristic vibrational modes and influence on adjacent protons and carbons.

-

Methylene Bridge: The -CH2- group connecting the benzyl and nicotinamide fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like the amide N-H.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments. The expected signals and their interpretations are detailed below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 - 9.1 | s | 1H | H-2 (Pyridine) | The proton at the 2-position of the pyridine ring is highly deshielded due to the adjacent electron-withdrawing nitrogen atom and the ring current. |

| ~8.6 - 8.8 | dd | 1H | H-6 (Pyridine) | This proton is deshielded by the ring nitrogen and coupled to H-5 and H-4. |

| ~8.0 - 8.2 | dt | 1H | H-4 (Pyridine) | This proton is coupled to H-5 and H-2/H-6. |

| ~7.2 - 7.5 | m | 6H | H-5 (Pyridine) & Ar-H (Benzyl) | The protons of the benzyl ring and the H-5 of the pyridine ring resonate in this aromatic region. |

| ~6.5 - 7.0 | t (broad) | 1H | N-H (Amide) | The amide proton chemical shift is variable and depends on solvent and concentration. It typically appears as a broad triplet due to coupling with the adjacent methylene protons. |

| ~4.6 - 4.8 | d | 2H | -CH₂- (Benzyl) | These benzylic protons are adjacent to the amide nitrogen and the phenyl ring, appearing as a doublet due to coupling with the amide N-H proton. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 168 | C=O (Amide) | The carbonyl carbon of the amide group is significantly deshielded. |

| ~150 - 155 | C-2, C-6 (Pyridine) | The carbons adjacent to the nitrogen in the pyridine ring are deshielded. |

| ~135 - 140 | C-4 (Pyridine), C-ipso (Benzyl) | Aromatic carbons with no attached protons (quaternary) or in electron-deficient environments. |

| ~127 - 130 | C-ortho, C-meta, C-para (Benzyl) | Standard chemical shift range for carbons in a benzene ring. |

| ~123 - 125 | C-5 (Pyridine) | Aromatic carbon in the pyridine ring. |

| ~130 - 135 | C-3 (Pyridine) | The carbon to which the amide group is attached. |

| ~43 - 46 | -CH₂- (Benzyl) | The aliphatic carbon of the benzyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet is first recorded. Then, the sample spectrum is recorded. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation |

| ~3300 - 3400 | N-H Stretch | Amide | A moderate to strong, sharp peak characteristic of the N-H bond in a secondary amide. |

| ~3000 - 3100 | C-H Stretch (Aromatic) | Pyridine and Benzene Rings | Weak to medium absorption bands for the C-H bonds on the aromatic rings. |

| ~2850 - 2950 | C-H Stretch (Aliphatic) | Methylene Group | Weak absorption bands for the symmetric and asymmetric stretching of the C-H bonds in the -CH₂- group. |

| ~1640 - 1680 | C=O Stretch (Amide I) | Amide | A very strong and sharp absorption, characteristic of the carbonyl group in an amide. |

| ~1580 - 1620 | C=C & C=N Stretch | Aromatic Rings | Medium to strong absorptions from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the aromatic rings. |

| ~1500 - 1550 | N-H Bend (Amide II) | Amide | A medium to strong absorption band resulting from the in-plane bending of the N-H bond coupled with C-N stretching. |

| ~1400 - 1500 | C-H Bend | Methylene Group | Bending (scissoring) vibration of the -CH₂- group. |

| ~690 - 900 | C-H Out-of-Plane Bend | Aromatic Rings | Characteristic bending patterns for the substitution on the pyridine and benzene rings. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique is employed to generate gas-phase ions. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Analysis

The mass spectrum of this compound will provide key structural information.

-

Molecular Ion Peak (M⁺•): In an EI-MS spectrum, the molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound, which is 212.25 g/mol . This would appear at m/z = 212 .

-

Key Fragmentation Patterns: The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this compound include:

-

Loss of the benzyl group: Cleavage of the C-N bond between the methylene group and the amide nitrogen can lead to the formation of a benzyl cation (C₇H₇⁺, m/z = 91 ), which is a very stable and often abundant ion.

-

Formation of the nicotinoyl cation: The remaining fragment after the loss of the benzylamine radical would be the nicotinoyl cation (C₆H₄NCO⁺, m/z = 122 ).

-

Formation of the nicotinamide radical cation: Cleavage of the benzyl C-C bond can lead to the formation of the nicotinamide radical cation (C₆H₆N₂O⁺•, m/z = 122 ).

-

Tropylium ion: The benzyl cation (m/z = 91) can rearrange to the highly stable tropylium ion.

-

Pyridine ring fragmentation: Further fragmentation of the pyridine-containing ions can occur, leading to smaller fragments characteristic of the pyridine ring.

-

Below is a DOT language script to visualize a plausible fragmentation pathway.

Caption: Plausible mass spectrometry fragmentation of this compound.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. NMR spectroscopy precisely maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the amide linkage, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This integrated spectroscopic approach is indispensable for confirming the identity, purity, and structure of this compound in any research and development setting, ensuring the reliability and reproducibility of scientific findings.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-Benzylnicotinamide

Introduction: The Significance of N-Benzylnicotinamide

This compound (BNA) is a synthetically valuable derivative of nicotinamide, a form of vitamin B3. As a key structural motif, it serves as a precursor and model compound in various areas of chemical and biological research. Its relevance extends to the study of NAD(P)H coenzyme mimics and their roles in redox chemistry[1]. The structural characteristics of BNA, such as the rotation of the amide group relative to the pyridine ring, provide detailed insights into the reactive portions of vital coenzymes like NAD(P)⁺ and NAD(P)H[1][2]. Understanding the synthesis of BNA is therefore fundamental for researchers and professionals involved in medicinal chemistry, enzymology, and the development of novel therapeutic agents.

This document provides a comprehensive, in-depth guide to the laboratory synthesis of this compound. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the chosen methodologies.

Reaction Scheme and Mechanism

The synthesis of this compound is fundamentally an amidation reaction, forming a stable amide bond between a carboxylic acid (or its activated derivative) and a primary amine. The most common and reliable laboratory-scale approach involves the conversion of nicotinic acid into a more reactive species, such as an acyl chloride, followed by its reaction with benzylamine.

Reaction: Nicotinic Acid + Benzylamine → this compound

The causality behind this two-step approach lies in the need to activate the carboxylic acid. The hydroxyl group of a carboxylic acid is a poor leaving group, making direct reaction with an amine inefficient without high temperatures or strong catalysts. Conversion to nicotinoyl chloride, using a reagent like thionyl chloride (SOCl₂), replaces the -OH group with a highly reactive -Cl atom. This transforms the carbonyl carbon into a potent electrophile, readily attacked by the nucleophilic nitrogen of benzylamine.

The mechanism proceeds as follows:

-

Activation of Nicotinic Acid: Nicotinic acid reacts with thionyl chloride to form nicotinoyl chloride, with the liberation of sulfur dioxide and hydrogen chloride gases.

-

Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of nicotinoyl chloride. This forms a tetrahedral intermediate.

-

Elimination and Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine or even another molecule of benzylamine, then deprotonates the nitrogen atom to yield the final, neutral this compound product.

Experimental Protocol: Synthesis of this compound

This protocol details a robust method for the synthesis of this compound, commencing with the activation of nicotinic acid using thionyl chloride.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 5.0 g (40.6 mmol) | Sigma-Aldrich |

| Thionyl Chloride | SOCl₂ | 118.97 | 7.0 mL (96.4 mmol) | Sigma-Aldrich |

| Benzylamine | C₇H₉N | 107.15 | 4.9 mL (44.7 mmol) | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 150 mL | Fisher Scientific |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 6.2 mL (44.7 mmol) | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | Lab Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For recrystallization | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | For recrystallization | Fisher Scientific |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part 1: Synthesis of Nicotinoyl Chloride [3]

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nicotinic acid (5.0 g, 40.6 mmol).

-

Under a fume hood, carefully add thionyl chloride (7.0 mL, 96.4 mmol) to the flask.

-

Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting residue is nicotinoyl chloride, which is used directly in the next step.

Part 2: Synthesis of this compound [3]

-

Dissolve the crude nicotinoyl chloride in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

In a separate beaker, prepare a solution of benzylamine (4.9 mL, 44.7 mmol) and triethylamine (6.2 mL, 44.7 mmol) in 20 mL of anhydrous DCM.

-

Add the benzylamine/triethylamine solution dropwise to the cooled nicotinoyl chloride solution over 30 minutes with continuous stirring. The triethylamine acts as a scavenger for the HCl byproduct.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

-

Gently heat the mixture to 40°C and stir for an additional hour to ensure the reaction goes to completion.

Part 3: Work-up and Purification

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by recrystallization from a mixture of diethyl ether and hexane to obtain a pure, crystalline solid.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the pyridine and benzyl rings, as well as a doublet for the methylene (-CH₂-) protons and a broad singlet for the amide (N-H) proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments (aromatic, methylene, and carbonyl).

-

IR (Infrared) Spectroscopy: Key vibrational frequencies to observe include a strong C=O stretch for the amide carbonyl group (typically around 1640-1680 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), and C-H stretches for the aromatic rings.[4]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (212.25 g/mol ).[5]

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Fume Hood: All steps involving thionyl chloride and volatile organic solvents must be performed in a well-ventilated fume hood.

-

Chemical Hazards:

-

Thionyl Chloride: Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation.

-

Benzylamine: Corrosive and can cause skin burns and eye damage.

-

This compound: Harmful if swallowed and causes serious eye irritation.[5]

-

Dichloromethane: A potential carcinogen.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

The protocol described provides a reliable and well-documented method for the synthesis of this compound in a laboratory setting. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable compound for their scientific investigations. The successful synthesis and characterization of this compound will facilitate further research into its diverse applications, from coenzyme mimicry to the development of novel pharmaceuticals.

References

-

This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. ResearchGate. [Link]

- Purification of nicotinamide - US2496114A.

-

Nicotinic acid benzylamide | C13H12N2O | CID 98499. PubChem. [Link]

-

The synthesis of ¹⁵N‐labeled nicotinamide and the mechanism. ResearchGate. [Link]

-

Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]

-

Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. PubMed. [Link]

-

Benzylamine - Sciencemadness Wiki. Sciencemadness. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

-

This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH. PubMed. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Pyridine : Decarboxylation of Niacin. YouTube. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC. [Link]

-

Nicotinic acid. Wikipedia. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]

- Purification of nicotinic acid - US3037987A.

- Process for the purification of nicotinic acid amide I - US4447615A.

-

Cas 2503-55-1,this compound. LookChem. [Link]

-

This compound. Pharmaffiliates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Nicotinic acid benzylamide | C13H12N2O | CID 98499 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Benzylnicotinamide in In Vitro Cell Culture Experiments

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of N-Benzylnicotinamide in Cellular Research

This compound (NBN) is a synthetic derivative of nicotinamide, a form of vitamin B3. It serves as a valuable investigational tool in biomedical research, primarily due to its structural resemblance to the nicotinamide portion of the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+)[1][2]. This structural mimicry allows NBN to interact with and modulate the activity of NAD+-dependent enzymes, making it a compound of significant interest for studying cellular metabolism, DNA repair, and cell death pathways.

These application notes provide a comprehensive guide for the utilization of this compound in a variety of in vitro cell culture experiments. The protocols outlined herein are designed to be robust and reproducible, enabling researchers to effectively investigate the biological effects of NBN on their cell lines of interest.

Physicochemical Properties and Reagent Preparation

A thorough understanding of NBN's properties is critical for its effective application in cell culture.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O | |

| Molecular Weight | 212.25 g/mol | |

| Solubility | Soluble in DMSO | [3] |

| Appearance | White to off-white crystalline powder | General Knowledge |

Protocol 1: Preparation of this compound Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of NBN due to its high solubilizing capacity for organic compounds and its miscibility with aqueous cell culture media. It is crucial to maintain a low final concentration of DMSO in the culture medium (typically ≤0.5%) to avoid solvent-induced cytotoxicity[4].

Materials:

-

This compound (powder)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile filter tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: Allow the vial of NBN powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of NBN powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 21.23 mg of NBN.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the NBN powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the NBN powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

-

Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh, sterile tube. This step is particularly important for long-term storage and use in sensitive cell culture applications.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Properly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Mechanism of Action: A Multifaceted Modulator of Cellular Processes

NBN is known to exert its biological effects through multiple mechanisms, primarily centered around its interaction with NAD+-dependent pathways.

-

PARP Inhibition: this compound can act as an inhibitor of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair and the maintenance of genomic stability. By competing with NAD+, the substrate for PARP enzymes, NBN can disrupt these repair processes, potentially leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects.

-

Induction of Apoptosis: Several studies have suggested that NBN and related nicotinamide derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic effect may be linked to its PARP inhibitory activity, as well as its potential to modulate other cellular signaling pathways involved in cell survival and death.

-

Modulation of Cellular NAD+ Pool: As a nicotinamide analog, NBN can influence the cellular NAD+ pool, a critical determinant of cellular energy metabolism and the activity of sirtuins, another class of NAD+-dependent enzymes involved in a wide range of cellular processes, including aging, inflammation, and metabolism.

Diagram 1: Simplified Signaling Pathway of this compound

Caption: NBN inhibits PARP, leading to apoptosis and cell cycle arrest.